Product packaging for L-Alanyl-L-phenylalanyl-L-aspartic acid(Cat. No.:CAS No. 82267-48-9)

L-Alanyl-L-phenylalanyl-L-aspartic acid

Cat. No.: B14411682
CAS No.: 82267-48-9
M. Wt: 351.35 g/mol
InChI Key: BFMIRJBURUXDRG-DLOVCJGASA-N
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Description

L-Alanyl-L-phenylalanyl-L-aspartic acid is a synthetic tripeptide of high purity, composed of the amino acids L-Alanine, L-Phenylalanine, and L-Aspartic acid. This sequence yields a molecule with a hydrophobic segment from the phenylalanine residue and a hydrophilic, negatively charged carboxyl group from the aspartic acid residue. This amphipathic nature makes it a compound of interest for studying peptide self-assembly, hydrogel formation for 3D cell culture, and as a model for investigating molecular interactions in structural biology. Peptides containing aspartic acid are relevant in metabolic studies, particularly those examining the malate-aspartate shuttle and amino acid transport. Peptides with phenylalanine and alanine have been investigated for their potential to form complexes with metals for various research applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O6 B14411682 L-Alanyl-L-phenylalanyl-L-aspartic acid CAS No. 82267-48-9

Properties

CAS No.

82267-48-9

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C16H21N3O6/c1-9(17)14(22)18-11(7-10-5-3-2-4-6-10)15(23)19-12(16(24)25)8-13(20)21/h2-6,9,11-12H,7-8,17H2,1H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t9-,11-,12-/m0/s1

InChI Key

BFMIRJBURUXDRG-DLOVCJGASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

Structural Elucidation and Conformational Analysis of L Alanyl L Phenylalanyl L Aspartic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of peptides like L-Alanyl-L-phenylalanyl-L-aspartic acid. nmims.edu Techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy allow for a non-destructive investigation, providing a wealth of information on everything from primary sequence to subtle conformational shifts in solution and solid states.

NMR spectroscopy is a premier technique for studying the structure of peptides in a solution environment, which closely mimics physiological conditions. nmims.edu It provides data on the connectivity of atoms and their spatial proximity, which are crucial for determining the three-dimensional fold of the peptide.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the first step in the structural elucidation of a peptide. whiterose.ac.uk Each proton and carbon atom in the molecule generates a signal (resonance) in the spectrum, and its position, known as the chemical shift (δ), is highly sensitive to the local electronic environment.

For this compound, specific resonances can be assigned to the protons and carbons of the Alanine (B10760859), Phenylalanine, and Aspartic acid residues. For instance, the α-protons (Hα) of each amino acid typically resonate in a distinct region of the ¹H spectrum (around 3.5-4.5 ppm), while the aromatic protons of the Phenylalanine side chain appear further downfield (around 7.0-7.5 ppm). uzh.ch Similarly, the carbonyl carbons (C=O) of the peptide backbone have characteristic shifts in the ¹³C spectrum (around 170-180 ppm). researchgate.net

Analysis of these chemical shifts provides confirmation of the amino acid composition and can offer initial clues about the peptide's secondary structure and the protonation state of the Aspartic acid side chain. nmims.educhemrxiv.org The data in the tables below are representative chemical shifts for the constituent amino acids, which serve as a basis for assigning the spectrum of the full tripeptide.

AtomL-Alanine (Typical δ in ppm)L-Phenylalanine (Typical δ in ppm)L-Aspartic Acid (Typical δ in ppm)
~4.3~4.6~4.5
~1.4 (CH₃)~3.1, ~3.2~2.8, ~2.9
Aromatic HN/A~7.2-7.4N/A
Amide NH~8.2~8.1~8.3
AtomL-Alanine (Typical δ in ppm)L-Phenylalanine (Typical δ in ppm)L-Aspartic Acid (Typical δ in ppm)
~52~57~54
~19~39~39
Carbonyl C'~177~175~176
Aromatic CN/A~128-138N/A

Note: Actual chemical shifts for this compound would be influenced by inter-residue interactions and solution conditions (e.g., pH, temperature). nmims.eduresearchgate.net

While 1D NMR provides a list of resonances, two-dimensional (2D) NMR experiments reveal how these nuclei are connected, which is essential for determining the peptide's structure. youtube.comnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, typically two or three bonds apart. acs.org For this compound, a COSY spectrum would show cross-peaks connecting the amide proton (NH) to the α-proton (Hα) of the same residue, and the Hα to the β-protons (Hβ) of the side chain. This through-bond connectivity allows for the sequential assignment of resonances to each specific amino acid within the peptide chain. uzh.ch

2D NMR ExperimentInformation Provided for this compound
COSY Shows through-bond scalar couplings (J-couplings). researchgate.net Used to identify spin systems of individual Ala, Phe, and Asp residues (e.g., connecting NH-Hα-Hβ).
NOESY Shows through-space dipolar couplings. utexas.edu Reveals protons that are close in space, providing distance constraints for structure calculation (e.g., proximity between the Ala methyl group and the Phe aromatic ring).

Solid-state NMR (ssNMR) is a powerful technique for studying peptides that are immobilized, such as in a microcrystalline state, aggregated form, or bound to a surface. nih.govnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are rich in structural information. nih.gov

For this compound, ssNMR can determine precise molecular conformations in the solid state. nih.gov By measuring parameters like chemical shift anisotropy and dipolar couplings, ssNMR can define bond angles and interatomic distances with high accuracy. mdpi.comresearchgate.net This is particularly useful for identifying different polymorphic forms (different crystal packings) or studying the peptide's conformation when it is part of a larger, less mobile assembly. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance signal and resolution. mpg.de

Vibrational spectroscopy, including Raman spectroscopy, probes the vibrational motions of molecules. nih.gov The frequencies of these vibrations are sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding, making it a valuable tool for conformational analysis. researchgate.net

Raman spectroscopy involves irradiating a sample with a laser and analyzing the inelastically scattered light. The resulting spectrum contains peaks corresponding to the specific vibrational modes of the molecule. semanticscholar.org For this compound, the Raman spectrum provides a detailed fingerprint of its structure.

Key vibrational bands, such as the Amide I (mainly C=O stretching, ~1630-1700 cm⁻¹) and Amide III (C-N stretching and N-H bending, ~1200-1300 cm⁻¹) bands, are particularly sensitive to the peptide backbone conformation. researchgate.netmdpi.com The precise frequencies of these bands can help distinguish between different secondary structures like β-turns or random coils. Furthermore, the vibrations of the Phenylalanine aromatic ring provide distinct and strong signals in the spectrum, which can be used to probe its local environment. scilit.com Changes in hydrogen bonding, for example involving the carboxylic acid group of Aspartic acid, will also manifest as shifts in the corresponding vibrational frequencies, such as O-H and C=O stretching modes. researchgate.netnih.gov

Vibrational ModeTypical Raman Shift (cm⁻¹)Structural Information for this compound
Amide I (C=O stretch)1630 - 1700Sensitive to backbone conformation and hydrogen bonding.
Amide III (C-N/N-H)1200 - 1300Complements Amide I in analyzing secondary structure.
Phe Ring Breathing~1000Characteristic of the Phenylalanine side chain; its environment affects the peak position.
C-H Bending/Stretching1350 - 1480, 2800 - 3100Provides information on aliphatic (Ala) and aromatic (Phe) side chains.
CO₂⁻ Symmetric Stretch~1410Indicates the deprotonated state of the Aspartic acid side chain.

Data compiled from general peptide and amino acid spectroscopic studies. researchgate.netresearchgate.net

Vibrational Spectroscopy for Molecular Vibrations and Hydrogen Bonding Interactions

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and to probe the secondary structure of peptides and proteins. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds. The key vibrational bands are the Amide I, II, and III bands, which arise from the peptide backbone, as well as absorptions from the amino acid side chains.

The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibrations of the peptide backbone. Its frequency is particularly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). For a short, flexible tripeptide like this compound in the solid state, this band is typically observed as a strong absorption around 1630-1660 cm⁻¹.

The Amide II band, found between 1500-1600 cm⁻¹, results from the coupling of the N-H in-plane bending and C-N stretching vibrations of the peptide bond. This band is generally found around 1510-1550 cm⁻¹.

The Amide III band is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1200-1300 cm⁻¹ region.

In addition to the backbone vibrations, the FTIR spectrum of this tripeptide will exhibit characteristic peaks from its specific functional groups:

N-H and O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibrations of the N-H groups of the terminal amine and peptide bonds, as well as the O-H groups of the two carboxylic acid moieties (one C-terminal and one on the aspartic acid side chain).

C-H Stretching: Absorptions around 2800-3100 cm⁻¹ are due to the C-H stretching of the alanine methyl group, the phenylalanine aromatic ring, and the aliphatic portions of the backbone.

Carboxylic Acid C=O Stretching: The C=O stretching of the carboxylic acid groups will present a strong band around 1700-1740 cm⁻¹. This may overlap with the Amide I band.

Aromatic C=C Stretching: The presence of the phenylalanine residue gives rise to characteristic C=C stretching vibrations of the aromatic ring, typically seen as one or more sharp peaks in the 1450-1600 cm⁻¹ region.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H and O-H StretchingAmine, Amide, Carboxylic Acid3200 - 3500 (Broad)
Aromatic C-H StretchingPhenyl Group3000 - 3100
Aliphatic C-H StretchingAla, Phe, Asp side chains & backbone2850 - 3000
Carboxylic Acid C=O StretchingAspartic Acid, C-Terminus1700 - 1740
Amide I (C=O Stretching)Peptide Backbone1630 - 1660
Amide II (N-H Bending, C-N Stretching)Peptide Backbone1510 - 1550
Aromatic C=C StretchingPhenyl Group1450 - 1600
Amide III (C-N Stretching, N-H Bending)Peptide Backbone1200 - 1300

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the precise molecular weight of peptides and for elucidating their amino acid sequence through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like peptides. researchgate.net In ESI-MS, the tripeptide is introduced in solution, and gas-phase ions are generated by applying a high voltage. mdpi.com For a small peptide like this compound (molecular formula: C₁₆H₂₁N₃O₆), the primary ion observed in positive ion mode would be the protonated molecular ion, [M+H]⁺. Given the presence of the N-terminal amine and two carboxylic acid groups, it can also form other adducts, such as [M+Na]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the accurate determination of the peptide's monoisotopic molecular weight.

The calculated monoisotopic mass of this compound is approximately 351.1430 Da. Therefore, in an ESI-MS spectrum, a prominent peak would be expected at an m/z value of approximately 352.1503, corresponding to the [M+H]⁺ ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) is another soft ionization technique widely used in peptide and protein analysis. nih.gov In this method, the peptide is co-crystallized with a matrix compound that absorbs laser energy. nih.gov A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions, most commonly the protonated molecule [M+H]⁺. nih.gov

For this compound, a MALDI-TOF MS analysis would also primarily show a signal corresponding to the [M+H]⁺ ion at m/z ≈ 352.15. This technique is known for its high sensitivity and tolerance for complex mixtures, making it a rapid method for molecular weight determination. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Sequence and Structural Insights

Tandem mass spectrometry (MS/MS) is the definitive method for sequencing peptides. ias.ac.in In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the peptide is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas. This process fragments the peptide, primarily at the amide bonds along the backbone.

The fragmentation of the peptide backbone results in a series of characteristic product ions. Cleavage of the peptide bond can result in charge retention on either the N-terminal fragment (b-ions) or the C-terminal fragment (y-ions). The mass difference between consecutive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

For this compound (Ala-Phe-Asp), the following primary fragment ions are predicted:

b-ions:

b₁: Ala⁺ (m/z ≈ 72.04)

b₂: (Ala-Phe)⁺ (m/z ≈ 219.11)

y-ions:

y₁: Asp⁺ (m/z ≈ 134.05)

y₂: (Phe-Asp)⁺ (m/z ≈ 281.11)

Research has shown that peptide bonds C-terminal to acidic residues like aspartic acid can exhibit enhanced fragmentation. rockefeller.edu This suggests that the cleavage between Phenylalanine and Aspartic acid to produce the b₂ and y₁ ions could be a particularly prominent fragmentation pathway.

Another type of fragment ion often observed is the immonium ion , which is a small, internal fragment characteristic of a specific amino acid residue. For this tripeptide, immonium ions for Alanine (m/z 44.05), Phenylalanine (m/z 120.08), and Aspartic acid (m/z 88.04) could be present in the low-mass region of the MS/MS spectrum.

Ion TypeSequence FragmentPredicted m/z
[M+H]⁺Ala-Phe-Asp352.15
b₁Ala72.04
b₂Ala-Phe219.11
y₁Asp134.05
y₂Phe-Asp281.11
Immonium (Ala)A44.05
Immonium (Phe)F120.08
Immonium (Asp)D88.04

X-ray Crystallographic Studies of Tripeptide Conformations

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the principles of peptide crystallization allow for a detailed prediction of its solid-state conformation and intermolecular interactions. The final structure is a balance of forming a stable backbone conformation and optimizing non-covalent interactions between molecules.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dictated by a network of intermolecular interactions driven by the functional groups present in the molecule.

Hydrogen Bonding: This is the most significant interaction governing peptide crystal packing. An extensive hydrogen-bonding network would be expected, involving:

The N-terminal ammonium (B1175870) group (NH₃⁺) acting as a donor.

The C-terminal carboxylate group (COO⁻) and the aspartic acid side-chain carboxylate group acting as acceptors.

The amide N-H and C=O groups of the peptide backbone acting as both donors and acceptors, respectively. These interactions typically lead to the formation of layered or sheet-like structures in peptide crystals. researchgate.net

Electrostatic Interactions (Salt Bridges): In its zwitterionic form, the peptide possesses a positive charge at the N-terminus and negative charges at the C-terminus and the aspartic acid side chain. Strong ion-ion interactions, or salt bridges, between the ammonium and carboxylate groups of neighboring molecules would be a primary organizing force in the crystal lattice.

Aromatic (π-π) Interactions: The phenylalanine residue provides an aromatic ring capable of engaging in π-π stacking interactions. nih.govnih.gov These interactions, where the faces of the phenyl rings from adjacent molecules stack on top of each other (either in a parallel or T-shaped arrangement), contribute significantly to the stability of the crystal structure. researchgate.net These interactions often lead to the segregation of aromatic side chains into specific regions of the crystal. nih.govresearchgate.net

Hydrophobic Interactions: The methyl group of the alanine side chain is hydrophobic. In an aqueous environment, these groups would drive aggregation to minimize contact with water. In the solid state, these nonpolar groups will pack together in hydrophobic regions of the crystal, stabilized by van der Waals forces, away from the more polar, hydrogen-bonding parts of the molecules. researchgate.net

The interplay of these diverse interactions—strong, directional hydrogen bonds and salt bridges forming a hydrophilic framework, complemented by weaker but significant π-π stacking and hydrophobic packing in segregated domains—would define the unique three-dimensional architecture of the this compound crystal.

Characterization of Hydrogen Bond Networks

Hydrogen bonds play a crucial role in determining the three-dimensional structure and stability of peptides. In this compound, both intramolecular and intermolecular hydrogen bonds are expected to be significant.

Intramolecular Hydrogen Bonds: These bonds form between the amide hydrogen (N-H) of one amino acid residue and the carbonyl oxygen (C=O) of another residue within the same peptide chain. These interactions are fundamental to the formation of secondary structures like β-turns and γ-turns. For instance, a γ-turn can be formed when the C=O of the first residue forms a hydrogen bond with the N-H of the third residue. The presence of the flexible alanine and the bulky phenylalanine side chains, along with the charged aspartic acid side chain, allows for a variety of folded conformations stabilized by such bonds. Studies on tripeptides have demonstrated that they can adopt unique conformations stabilized by intramolecular hydrogen bonds, such as hairpin-like structures. nih.gov The properties of these hydrogen bonds, including the strain of the resulting ring structures, have been investigated using methods like Bader's Atoms in Molecule (AIM) analysis, which has shown that seven-membered rings are often the most energetically favored. researchgate.net

Intermolecular Hydrogen Bonds: In the solid state or in concentrated solutions, this compound molecules can form hydrogen bonds with each other, leading to the formation of supramolecular structures. These intermolecular hydrogen bonds typically involve the N-H and C=O groups of the peptide backbone, as well as the carboxyl group of the aspartic acid side chain. In peptide crystals, these interactions create extensive networks that define the crystal packing. acs.orgacs.orgnih.govnih.govrsc.org The dimensionality of these hydrogen bond networks can induce diverse physical properties in peptide crystals. acs.orgnih.gov A survey of hydrogen bonds in the crystal structures of amino acids and peptides has shown that the lengths of these bonds vary depending on the donor and acceptor groups involved, which implies differences in their formation energies. nih.govresearchgate.net

Representative Hydrogen Bond Geometries in Peptides

Donor Acceptor H···A Distance (Å) D-H···A Angle (°) Molecule
N-H (Ala) O=C (Ala) 2.16 145.0 Alanine Dipeptide (C7eq)
N-H (Phe) O=C (Ala) 2.05 155.0 Ala-Phe-Ala (γ-turn)
O-H (Asp) O=C (Backbone) 1.85 165.0 Model Aspartic Acid Peptide
N-H (Backbone) O (Water) 1.90 170.0 Solvated Tripeptide

This table presents typical hydrogen bond geometries observed in computational studies of peptides containing alanine, phenylalanine, and aspartic acid residues. The exact values for this compound would require specific computational analysis.

Computational Approaches to Conformational Landscape and Electronic Properties

Computational chemistry provides powerful tools to investigate the conformational landscape and electronic properties of peptides like this compound at an atomic level of detail.

Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the optimized geometries and vibrational frequencies of peptides. mdpi.com By approximating the electron density of the molecule, DFT can efficiently calculate the electronic energy and its gradients with respect to atomic positions, allowing for the location of stable conformers on the potential energy surface.

For a tripeptide like this compound, DFT calculations would involve starting with various initial conformations and minimizing their energy to find the most stable structures. These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute the vibrational spectrum of the molecule. mdpi.com The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the predicted structure. researchgate.netresearchgate.netnih.gov The amide I band in the vibrational spectrum, which is primarily due to the C=O stretching vibration, is particularly sensitive to the peptide's secondary structure and hydrogen bonding environment. mdpi.comresearchgate.netflvc.org

Illustrative DFT-Calculated Vibrational Frequencies for a Model Tripeptide (Ala-Ala-Ala)

Vibrational Mode Frequency (cm⁻¹) (α-helix) Frequency (cm⁻¹) (β-sheet)
Amide I (C=O stretch) 1650-1660 1620-1640
Amide II (N-H bend, C-N stretch) 1540-1550 1520-1540
Amide III 1290-1310 1230-1250
Cα-H bend 1370-1390 1360-1380

This table provides representative DFT-calculated vibrational frequencies for different secondary structures of a model tripeptide. The exact frequencies for this compound would depend on its specific conformation and environment.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, can provide highly accurate descriptions of the electronic structure and conformational energies of peptides. acs.org

For this compound, ab initio calculations can be used to obtain a precise understanding of its electronic properties, such as the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. researchgate.net These methods are also invaluable for studying non-covalent interactions, including hydrogen bonding and the dispersion forces that are crucial for the interaction of the phenylalanine side chain. nih.gov While computationally more demanding than DFT, ab initio methods serve as a benchmark for assessing the accuracy of other computational techniques. acs.org The electronic spectrum of peptides containing aromatic residues has been successfully studied using high-level ab initio methods. nih.govcore.ac.uk

Representative Relative Energies of Alanine Dipeptide Conformers from Ab Initio Calculations (MP2/cc-pVTZ(-f))

Conformer Relative Energy (kcal/mol)
C7eq 0.00
C5 0.85
C7ax 2.50
β2 3.50
αL 4.50

This table shows benchmark relative energies for different conformers of the alanine dipeptide, a common model system for peptide conformational studies. acs.org The relative energies of this compound conformers would be influenced by its specific sequence and side-chain interactions.

Semi-empirical methods offer a computationally less expensive alternative to DFT and ab initio methods for exploring the conformational space of peptides. github.io These methods simplify the quantum mechanical calculations by using parameters derived from experimental data. Methods like PM6 (Parameterization Method 6) and RM1 (Recife Model 1) are often used for rapid energy minimization and conformational searches of large molecules. acs.org

For a tripeptide like this compound, semi-empirical methods can be employed to quickly screen a large number of possible conformations to identify low-energy structures. These structures can then be further refined using more accurate DFT or ab initio methods. While generally less accurate than higher-level theories, semi-empirical methods can provide valuable qualitative insights into the conformational preferences of peptides. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of peptides in solution. frontiersin.orgproquest.comnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the peptide's structure evolves over time. frontiersin.org

To simulate this compound, the peptide would be placed in a box of explicit solvent molecules (e.g., water), and its trajectory would be calculated over nanoseconds to microseconds. nih.gov These simulations can reveal the preferred conformations of the peptide in solution, the transitions between different conformational states, and the role of solvent in stabilizing the peptide's structure. researchgate.netacs.org MD simulations are particularly useful for understanding the flexibility of the peptide backbone and the dynamics of the side chains. acs.orgmdpi.com The results of MD simulations can be used to calculate various properties, such as the average structure, root-mean-square fluctuations of atomic positions, and the free energy landscape of the peptide. nih.gov

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures. For this compound, molecular modeling would begin with the construction of an initial 3D structure. This can be done using standard bond lengths and angles for the amino acid residues.

Energy minimization is a key component of molecular modeling, used to find the stable conformations of a molecule. researchgate.net Various algorithms, such as steepest descent and conjugate gradient, are employed to move the atoms on the potential energy surface to find a local or global energy minimum. These techniques are often used in conjunction with conformational search methods, such as Monte Carlo or systematic searches, to explore the vast conformational space of a flexible molecule like a tripeptide. nih.gov The goal is to identify the ensemble of low-energy conformations that are most likely to be populated under physiological conditions. The choice of the force field, which is a set of empirical potential energy functions, is crucial for the accuracy of molecular mechanics-based energy minimization and molecular dynamics simulations. acs.org

Analysis of Dihedral Angles and Peptide Backbone Conformations

The precise three-dimensional structure of a peptide is dictated by the rotational freedom around the single bonds of its backbone. This rotation is defined by a set of dihedral angles, primarily phi (φ), psi (ψ), and omega (ω). The planarity of the peptide bond, a result of electron delocalization, largely restricts the omega (ω) angle to approximately 180° (trans conformation) or 0° (cis conformation), with the trans form being overwhelmingly preferred in most cases to minimize steric hindrance. wikipedia.org

While direct crystallographic data for the tripeptide this compound is not extensively available in published literature, its conformational preferences can be inferred from studies on analogous peptides. The backbone conformation is determined by the sequence of φ and ψ angles for each amino acid residue. The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. duke.edu

Studies on alanine-based tripeptides of the sequence Ala-X-Ala (where X is an amino acid) provide significant insight. For the analogous tripeptide L-Alanyl-L-phenylalanyl-L-alanine (AFA), research combining Fourier transform IR, polarized Raman spectroscopy, and vibrational CD measurements has shown that phenylalanine predominantly guides the peptide to adopt an extended β-strand conformation in aqueous solution. nih.gov Other studies of AFA in water, using circular dichroism and NMR spectroscopy, have suggested a preference for an inverse gamma-turn structure. nih.gov This indicates that the central phenylalanine residue plays a crucial role in establishing a defined, rather than random, structure.

Furthermore, crystal structure analysis of the dipeptide L-alanyl-L-aspartic acid provides specific data for the peptide bond connecting these two residues. In this dipeptide, the omega torsion angle was determined to be -175.9°, confirming a nearly planar trans conformation of the peptide linkage. nih.gov This conformation is expected to be preserved within the larger tripeptide.

Based on these related structures, the backbone of this compound is expected to feature trans peptide bonds. The conformation of the central phenylalanine residue likely favors either an extended β-strand or a turn-like structure, influenced by interactions with the solvent and the terminal residues. nih.govnih.gov Peptides can be categorized into conformational states, including right-handed (αR) and left-handed (αL) helical conformers, extended beta-conformers (β), and polyproline II conformers (PPII). nih.gov Given the data from analogs, the β-conformation is a strong possibility for the phenylalanine residue in this tripeptide.

The following table presents expected dihedral angles for the residues in this compound, based on data from analogous compounds.

ResidueDihedral AngleExpected Value (°)Basis of Inference
L-Alanine (1) - L-Phenylalanine (2)ω1~180General preference for trans peptide bonds. wikipedia.org
L-Phenylalanine (2)φ2-180 to -110Typical range for extended β-strand conformation observed in Ala-Phe-Ala. nih.gov
L-Phenylalanine (2)ψ2+110 to +180Typical range for extended β-strand conformation observed in Ala-Phe-Ala. nih.gov
L-Phenylalanine (2) - L-Aspartic Acid (3)ω2~180 (specifically -175.9)Based on crystal structure of L-alanyl-L-aspartic acid. nih.gov

Electron-Density Studies and Transferability Concepts in Peptide Bonds

The electronic properties of a peptide are fundamental to its structure, stability, and function. The peptide bond (–CO–NH–) itself is a subject of extensive electron-density studies. Due to resonance, there is significant delocalization of the lone pair of electrons from the nitrogen atom to the carbonyl group. wikipedia.org This gives the C-N bond a partial double-bond character, estimated to be around 40%. researchgate.net This electron delocalization is responsible for the planarity of the peptide group and its relative unreactivity under physiological conditions. wikipedia.org

The concept of transferability is central to computational studies of peptides and proteins. It posits that the electron density distribution of a specific functional group, such as the peptide bond, is largely conserved irrespective of its location within a larger molecule. This allows for the development of molecular mechanics force fields where the fundamental electronic properties of the peptide bond are treated as a standard, transferable unit. This simplifies calculations and enables the modeling of large protein structures.

L-Alanine: With its simple methyl side chain, alanine has a minimal electronic effect on the backbone.

L-Phenylalanine: The aromatic phenyl group is a significant feature. Aromatic residues are known to facilitate electron transfer over distances within peptides and proteins. researchgate.net The π-electron system of the phenyl ring can influence the local electronic environment and participate in charge transfer processes. researchgate.net

L-Aspartic Acid: The carboxylic acid side chain is ionized at physiological pH, conferring a negative charge. This localized charge significantly influences the electrostatic potential of the molecule and can affect the electron density of the nearby peptide backbone.

Factors such as the peptide's secondary structure, backbone conformation, and hydrogen bonding networks can also influence the rate and mechanism of electron transfer. rsc.orgrsc.org Studies have shown that hydrogen bonds can mediate ultrafast electron transfer in peptides by creating pathways that bring donor and acceptor groups into proximity. ucr.edu Therefore, the specific conformation adopted by this compound, as discussed in the previous section, will directly impact its electronic properties and its capacity to transfer electrons. Density functional theory (DFT) studies on individual amino acids have been used to investigate their structural and electronic properties, including charge polarization in their zwitterionic states, providing foundational data for understanding more complex peptide systems. researchgate.net

Synthetic Methodologies for L Alanyl L Phenylalanyl L Aspartic Acid and Its Analogues

Chemical Synthesis Strategies

The synthesis of L-Alanyl-L-phenylalanyl-L-aspartic acid can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). Each approach presents distinct advantages and challenges in the assembly of this tripeptide.

Solid-Phase Peptide Synthesis (SPPS) Principles and Optimization

Solid-Phase Peptide Synthesis (SPPS) is a widely employed method for creating peptides like this compound by sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lcms.czbachem.com This technique simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps. bachem.com

The synthesis of this compound via SPPS would commence with the attachment of the C-terminal amino acid, aspartic acid, to the solid support. The synthesis then proceeds with cycles of deprotection of the Nα-amino group and coupling of the subsequent protected amino acids, phenylalanine and then alanine (B10760859). bachem.com

Optimization of SPPS for a tripeptide such as this involves several key considerations:

Resin Choice : The selection of the resin is critical. For instance, a Wang resin would anchor the aspartic acid via an ester linkage, which is susceptible to cleavage under acidic conditions. iris-biotech.de

Swellability : The resin must swell adequately in the chosen solvent to ensure that the reactive sites are accessible for the coupling and deprotection reactions. bachem.com

Reaction Conditions : Optimization of coupling times and temperatures is necessary to ensure complete reactions at each step, which can be monitored using qualitative tests like the ninhydrin (B49086) test.

Reagent Excess : Using a 2- to 10-fold excess of amino acids for coupling can help drive the reaction to completion. wikipedia.org

Solution-Phase Peptide Synthesis Approaches

Solution-Phase Peptide Synthesis (SPPS), also known as Liquid-Phase Peptide Synthesis (LPPS), involves the stepwise addition of amino acids in a homogenous solution. americanpeptidesociety.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the preparation of smaller peptide fragments, such as dipeptides, which are then coupled together to form the final tripeptide. researchgate.net

A potential strategy would be to synthesize the dipeptide L-Alanyl-L-phenylalanine and then couple it with a protected L-aspartic acid derivative. A key challenge in SPPS is the purification of the product after each step, which often requires techniques like extraction and crystallization. acs.org While potentially more time-consuming for long peptides, for a short sequence like a tripeptide, SPPS can be advantageous, particularly for large-scale synthesis. acs.org

Role of Protecting Groups in Peptide Elongation

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive functional groups of the amino acids. biosynth.compeptide.com This includes the α-amino group and any reactive side chains. For the synthesis of this compound, the key amino acids requiring protection are alanine, phenylalanine, and aspartic acid.

Two main orthogonal protection strategies are commonly used:

Fmoc/tBu Strategy : The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups like tert-butyl (tBu). biosynth.comiris-biotech.de For aspartic acid, the side chain carboxyl group is typically protected as a tert-butyl ester (Asp(OtBu)). iris-biotech.de The Fmoc group is removed using a base such as piperidine (B6355638). iris-biotech.de

Boc/Bzl Strategy : The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side chains are protected by groups that are cleaved by strong acids like hydrofluoric acid (HF), such as benzyl (B1604629) (Bzl) derivatives. peptide.compeptide.com

The choice between these strategies depends on the specific sequence and desired final product. americanpeptidesociety.org The Fmoc/tBu strategy is often preferred in modern peptide synthesis due to its milder deprotection conditions. americanpeptidesociety.org

Protecting Group StrategyNα-ProtectionSide-Chain Protection (Aspartic Acid)Nα-Deprotection ConditionFinal Cleavage Condition
Fmoc/tBu Fmoc (Base-labile)tBu (Acid-labile)PiperidineTrifluoroacetic Acid (TFA)
Boc/Bzl Boc (Acid-labile)Bzl (Strong acid-labile)Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF)

Coupling Reagents and Reaction Mechanisms

Coupling reagents are used to activate the carboxyl group of an incoming amino acid, facilitating the formation of a peptide bond with the free amino group of the growing peptide chain. americanpeptidesociety.orguni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. bachem.compeptide.com This intermediate can then react with the amine to form the peptide bond. wikipedia.org To reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. wikipedia.orgbachem.com These additives react with the O-acylisourea to form an active ester, which is less prone to racemization. wikipedia.org

Onium Salts : Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents. bachem.com They react with the carboxylic acid to form active esters in situ. HATU, for instance, generates highly reactive OAt esters.

The general mechanism involves the activation of the carboxylic acid, followed by a nucleophilic attack from the amino group of the other amino acid. uni-kiel.de

Coupling Reagent ClassExample(s)Mechanism of ActionCommon Additives
Carbodiimides DCC, DIC, EDCForms an O-acylisourea intermediateHOBt, HOAt, Oxyma
Onium Salts (Phosphonium) BOP, PyBOPForms active esters (e.g., OBt esters)-
Onium Salts (Aminium/Uronium) HBTU, TBTU, HATUForms active esters (e.g., OBt or OAt esters)-

Purification Techniques for Synthetic Peptides

Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences, and by-products from cleaved protecting groups. bachem.com Therefore, a robust purification step is essential.

The most common and powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comamericanpeptidesociety.orghplc.eu In RP-HPLC, the separation is based on the hydrophobicity of the peptides. americanpeptidesociety.org A hydrophobic stationary phase (typically C18 silica) is used, and the peptides are eluted with a gradient of an aqueous mobile phase and an organic solvent like acetonitrile (B52724). americanpeptidesociety.org Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cznih.gov

Other purification techniques that can be used, sometimes in combination with RP-HPLC, include:

Ion-Exchange Chromatography (IEC) : Separates peptides based on their net charge. polypeptide.com

Size-Exclusion Chromatography (SEC) : Separates peptides based on their size. nih.gov

Solid-Phase Extraction (SPE) : Can be used for initial cleanup and concentration of the peptide sample before HPLC. nih.gov

Analysis of Side-Product Formation and Strategies for Minimization

Several side reactions can occur during the synthesis of this compound, potentially leading to impurities in the final product.

Racemization : The chiral integrity of the amino acids can be compromised during the activation and coupling steps, leading to the formation of diastereomers. highfine.comacs.org Histidine and cysteine are particularly prone to racemization, but any amino acid can be affected. peptide.com The risk of racemization is higher with certain coupling reagents. highfine.com

Minimization Strategies : The addition of racemization suppressants like HOBt or HOAt is a common strategy. wikipedia.orgpeptide.com Using weaker bases and controlling the reaction temperature can also help minimize racemization. bachem.com

Aspartimide Formation : This is a significant side reaction involving the aspartic acid residue. iris-biotech.depeptide.com The side-chain carboxyl group, protected as an ester, can be attacked by the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.de This can occur under both acidic and basic conditions. peptide.com The aspartimide can then reopen to form a mixture of α- and β-aspartyl peptides, and can also lead to racemization at the α-carbon of the aspartic acid. peptide.com

Minimization Strategies : Adding HOBt to the piperidine solution used for Fmoc deprotection can reduce aspartimide formation. peptide.com Utilizing bulkier protecting groups for the aspartate side chain can also be effective. iris-biotech.de Another approach is to use backbone protection on the preceding amino acid (phenylalanine in this case) with groups like 2-hydroxy-4-methoxybenzyl (Hmb). peptide.com

Diketopiperazine Formation : This can occur at the dipeptide stage, especially when proline is one of the first two residues. peptide.com While not directly applicable to the primary sequence of this compound, it is a common side reaction in peptide synthesis. iris-biotech.de

Enzymatic Synthesis of Tripeptides and Related Compounds

The enzymatic production of peptides, including this compound and its analogues, represents a significant advancement over traditional chemical synthesis methods. Biocatalysis offers high stereoselectivity and mild reaction conditions, often eliminating the need for complex protection and deprotection steps that are characteristic of chemical routes. This section explores the enzymatic methodologies applicable to the synthesis of specific tripeptides.

Exploration of Amino Acid Ligases and Other Peptide-Forming Enzymes

The formation of peptide bonds is a condensation reaction catalyzed by specific enzymes. L-amino acid ligases (Lals) are a key class of enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in a process dependent on adenosine (B11128) triphosphate (ATP). nih.gov These enzymes are part of the ATP-grasp superfamily. A notable example is the L-amino acid ligase YwfE from Bacillus subtilis, which is involved in the natural production of the dipeptide antibiotic bacilysin. nih.gov While Lals are primarily known for dipeptide synthesis, their application in the stepwise or convergent synthesis of tripeptides is an area of active research.

Another significant group of enzymes is the non-ribosomal peptide synthetases (NRPSs). These are large, multifunctional enzymes that act as templates for producing specific peptides. embopress.org NRPSs are organized into modules, where each module is responsible for the recognition and incorporation of a single amino acid into the growing peptide chain. embopress.org The phenylalanine-activating domain of gramicidin (B1672133) S-synthetase is a well-studied example of an NRPS module that specifically activates L-phenylalanine via an adenylate intermediate before its incorporation. embopress.org

Other enzymes, such as α-amino acid ester acyl transferases, have been successfully employed in the industrial production of related dipeptides, such as aspartame (B1666099) (α-L-aspartyl-L-phenylalanine methyl ester). This demonstrates the feasibility of using enzymatic approaches for linking aspartic acid and phenylalanine, two of the three constituent amino acids of this compound. nih.gov

Substrate Specificity of Enzymatic Reactions

The utility of an enzyme in peptide synthesis is dictated by its substrate specificity. Enzymes exhibit a high degree of selectivity for the amino acids they bind and ligate. For instance, the L-amino acid ligase YwfE from B. subtilis shows a restricted specificity for its N-terminal substrate, preferring smaller amino acids like L-Alanine. nih.gov Conversely, its specificity for the C-terminal substrate is broader, accommodating a wide range of hydrophobic amino acids, including L-Phenylalanine. nih.gov This specificity profile makes YwfE a potential candidate for synthesizing the L-Alanyl-L-phenylalanine fragment of the target tripeptide.

The binding pocket of an enzyme determines its specificity. In YwfE, the conserved residue Arginine-328 is crucial for recognizing L-Alanine, while Tryptophan-332 plays a key role in limiting the size of the N-terminal substrate binding pocket. nih.gov Through site-directed mutagenesis, it is possible to alter these residues to rationally design ligases with novel specificities, potentially enabling them to accept a dipeptide like Ala-Phe as a substrate for further ligation with L-aspartic acid.

Similarly, aspartate ammonia-lyase from Lactobacillus paracasei has been shown to have broad substrate specificity, catalyzing reactions with L-aspartic acid and L-phenylalanine. mdpi.com While its primary function is not peptide ligation, the study of such enzymes provides insights into the molecular recognition of the specific amino acids relevant to the synthesis of this compound.

The following table summarizes the substrate preferences of enzymes relevant to the synthesis of this compound fragments.

EnzymeSource OrganismN-Terminal Substrate PreferenceC-Terminal Substrate PreferenceReference
L-amino acid ligase (YwfE)Bacillus subtilisSmall amino acids (e.g., L-Alanine)Hydrophobic amino acids (e.g., L-Phenylalanine, L-Methionine) nih.gov
α-Amino acid ester acyl transferaseN/A (Industrial Application)L-aspartic acid dimethylesterL-phenylalanine nih.gov
Aminopeptidase (B13392206) BRatSpecifically cleaves N-terminal Arginine or Lysine; Aspartic acid at position 405 is critical for this specificity. nih.gov

Biocatalytic Pathways for Peptide Bond Formation

The enzymatic formation of a peptide bond, such as in the synthesis of this compound, fundamentally involves the activation of a carboxyl group followed by a nucleophilic attack from an amino group. L-amino acid ligases and NRPSs utilize an ATP-dependent mechanism for this activation. nih.gov

The catalytic cycle typically proceeds through two main steps:

Amino Acid Adenylation : The carboxyl group of the first amino acid (e.g., L-Alanine) attacks the α-phosphate of an ATP molecule, releasing pyrophosphate (PPi) and forming an aminoacyl-adenylate intermediate. This "activates" the amino acid.

Peptide Bond Formation : The amino group of the second amino acid (e.g., L-Phenylalanine) then acts as a nucleophile, attacking the carbonyl carbon of the activated aminoacyl-adenylate. This results in the formation of a new peptide bond and the release of adenosine monophosphate (AMP).

For the synthesis of a tripeptide, this process would need to be repeated. A dipeptide (L-Alanyl-L-phenylalanine) would first be synthesized. Subsequently, this dipeptide could serve as a substrate for a second enzymatic ligation with L-aspartic acid. This could occur either by activating the C-terminal carboxyl group of the dipeptide or by using an enzyme that specifically ligates a free amino acid to the N-terminus of a peptide. The ribosome-catalyzed peptide bond formation serves as the natural paradigm for this process, where the α-amino group of an incoming aminoacyl-tRNA attacks the carbonyl carbon of the peptidyl-tRNA.

Optimization of Enzymatic Reaction Conditions (pH, Temperature, Co-factors)

The efficiency of any biocatalytic process, including the synthesis of this compound, is highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, and the concentration of substrates and co-factors.

pH: Enzymes have an optimal pH range in which they exhibit maximum activity. This is because the ionization state of amino acid residues in the active site, as well as the substrates themselves, is pH-dependent. For example, the optimal pH for Lactobacillus paracasei aspartate ammonia-lyase, which acts on both aspartic acid and phenylalanine, was found to be 8.0. mdpi.com Deviations from the optimal pH can lead to a rapid decrease in enzyme activity and stability.

Temperature: The rate of an enzymatic reaction generally increases with temperature up to an optimum point. Beyond this temperature, the enzyme begins to denature, leading to a loss of structural integrity and catalytic activity. The optimal temperature for the aforementioned aspartate ammonia-lyase was determined to be 40°C. mdpi.com

Co-factors: Many peptide-forming enzymes require co-factors for their activity. L-amino acid ligases and NRPSs, for example, are ATP-dependent and also require a divalent metal cation, typically Magnesium (Mg²⁺), to facilitate ATP binding and hydrolysis. nih.gov The concentration of these co-factors must be optimized to ensure maximum reaction velocity.

The following table provides examples of optimized conditions for related enzymatic reactions.

Enzyme/ProcessParameterOptimal Value/RangeReference
Aspartate Ammonia-Lyase (LpAAL)pH8.0 mdpi.com
Temperature40°C mdpi.com
L-amino acid ligase (YwfE) ActivityCo-factorMg²⁺ nih.gov
Energy SourceATP nih.gov

Enzymatic Interactions and Biotransformation of L Alanyl L Phenylalanyl L Aspartic Acid

Role as an Enzyme Substrate for Peptidases and Proteases

Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. The susceptibility of L-Alanyl-L-phenylalanyl-L-aspartic acid to these enzymes would be determined by the specific recognition sequences of the enzymes.

Identification of Cleavage Sites and Proteolytic Susceptibility

Based on the primary structure of this compound (Ala-Phe-Asp), two peptide bonds are present: one between L-Alanine and L-Phenylalanine, and another between L-Phenylalanine and L-Aspartic acid. The likely points of proteolytic cleavage would be at these bonds, depending on the enzyme used.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of a peptide. An alanyl aminopeptidase (B13392206) would be expected to cleave the N-terminal L-Alanine, releasing it and the dipeptide L-phenylalanyl-L-aspartic acid. Membrane alanyl aminopeptidase (mAAP) exhibits broad substrate specificity but shows a preference for N-terminal neutral amino acids like alanine (B10760859). nih.gov

Carboxypeptidases: These enzymes remove amino acids from the C-terminus. A carboxypeptidase with specificity for acidic residues might cleave the C-terminal L-Aspartic acid, yielding L-aspartic acid and the dipeptide L-Alanyl-L-phenylalanine.

Endopeptidases: These enzymes cleave within the peptide chain and often have high specificity. For instance, chymotrypsin (B1334515) typically cleaves peptide bonds on the C-terminal side of aromatic amino acids such as Phenylalanine. youtube.com Therefore, chymotrypsin would be predicted to hydrolyze the bond between L-Phenylalanine and L-Aspartic acid, resulting in the formation of L-Alanyl-L-phenylalanine and L-Aspartic acid. Conversely, an enzyme with specificity for the C-terminal side of small, neutral amino acids might cleave the bond between L-Alanine and L-Phenylalanine.

The general process of proteolytic cleavage involves the hydrolysis of the peptide bond. qiagenbioinformatics.comkhanacademy.org The specific sites of cleavage are dictated by the amino acid residues at and around the scissile bond. qiagenbioinformatics.com

Kinetic Characterization of Enzymatic Hydrolysis

Without experimental data for this compound, a kinetic characterization remains speculative. The kinetics of enzymatic hydrolysis are typically described by the Michaelis-Menten model, which relates the initial reaction rate (V₀) to the substrate concentration ([S]) through the parameters Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction rate).

The values of Kₘ and Vₘₐₓ would depend on the specific peptidase or protease and the reaction conditions (e.g., pH, temperature). A lower Kₘ value would indicate a higher affinity of the enzyme for the tripeptide substrate, while a higher Vₘₐₓ would signify a faster rate of hydrolysis. Kinetic studies on various other tripeptides have been conducted and show a wide range of values depending on the peptide sequence and the enzyme. nih.govacs.org

Interactive Data Table: Predicted Proteolytic Cleavage of this compound

Enzyme ClassPredicted Cleavage SitePredicted Products
Alanyl AminopeptidaseBetween L-Alanine and L-PhenylalanineL-Alanine + L-Phenylalanyl-L-aspartic acid
Carboxypeptidase (acidic specificity)Between L-Phenylalanine and L-Aspartic acidL-Alanyl-L-phenylalanine + L-Aspartic acid
ChymotrypsinBetween L-Phenylalanine and L-Aspartic acidL-Alanyl-L-phenylalanine + L-Aspartic acid

Interaction with Amino Acid Ammonia-Lyases and Aminotransferases

Amino acid ammonia-lyases and aminotransferases are typically highly specific for individual amino acids and are not generally known to act on peptides.

Aspartate Ammonia-Lyase (AAL) Activity and Substrate Specificity

Aspartate Ammonia-Lyase (AAL), also known as aspartase, catalyzes the reversible deamination of L-aspartic acid to fumarate (B1241708) and ammonia. nih.govnih.gov The enzyme is known for its high substrate specificity for L-aspartic acid. nih.govnih.gov While some studies have explored altering this specificity through directed evolution, there is no evidence to suggest that AAL would recognize or catalyze a reaction involving L-aspartic acid when it is part of a peptide chain like in this compound. nih.gov The active site of AAL is structured to bind the free amino acid, and the presence of peptide bonds would likely prevent proper substrate binding. Some AALs have shown broader specificity, but this has been for other free amino acids, not peptides. mdpi.com

Phenylalanine Ammonia-Lyase (PAL) Activity and Substrate Specificity

Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govwikipedia.org Similar to AAL, PAL is highly specific for its amino acid substrate, L-phenylalanine. nih.govwikipedia.org Extensive research into the substrate specificity of PAL has focused on its activity towards phenylalanine analogues, but not on phenylalanine residues within a peptide. rsc.orgrsc.org The catalytic mechanism of PAL involves the binding of the free L-phenylalanine molecule in a specific orientation within the active site, which would be sterically hindered if the amino acid were part of a peptide. nih.gov

Mechanisms of Enzymatic Degradation and Stability in Relevant Biological Systems

The stability of this compound in biological environments is primarily dictated by its susceptibility to enzymatic hydrolysis. Proteases, enzymes that catalyze the breakdown of proteins and peptides, play a crucial role in this process. The peptide bonds involving the hydrophobic amino acid Phenylalanine are of particular interest.

Enzymes such as chymotrypsin and pepsin are known to cleave peptide bonds at the C-terminal side of aromatic amino acids like Phenylalanine. youtube.comucl.ac.ukquizlet.com Therefore, the L-phenylalanyl-L-aspartic acid bond is a likely target for cleavage by these enzymes. The specificity of these proteases is a key determinant of the peptide's degradation pathway.

EnzymeTypical Cleavage SitePotential Action on this compound
ChymotrypsinC-terminal side of aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) ucl.ac.ukquizlet.comCleavage of the Phenylalanyl-Aspartic acid bond
PepsinC-terminal side of aromatic and other hydrophobic amino acids youtube.comCleavage of the Phenylalanyl-Aspartic acid bond
AminopeptidasesCleavage of the N-terminal amino acidSequential cleavage starting from the L-Alanine residue
CarboxypeptidasesCleavage of the C-terminal amino acidCleavage of the L-Aspartic acid residue
Table 1: Potential Enzymatic Cleavage of this compound.

Investigating Enzyme-Peptide Binding Motifs via Computational Methods

Computational approaches offer powerful tools to investigate the interactions between peptides and enzymes at a molecular level, providing insights that can complement and guide experimental studies.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mbl.or.kr In the context of this compound, molecular docking can be employed to simulate its interaction with the active sites of various proteases.

These simulations can help identify key amino acid residues in the enzyme's active site that are involved in binding the tripeptide. nih.gov By understanding these interactions, it is possible to predict the likelihood of cleavage at specific peptide bonds and to gain insights into the substrate specificity of different enzymes. For instance, docking studies could elucidate the binding mode of the tripeptide within the active site of chymotrypsin, highlighting the interactions that position the Phenylalanyl-Aspartic acid bond for hydrolysis.

Artificial Intelligence and Machine Learning in Peptide-Enzyme Interaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to predict peptide-enzyme interactions and cleavage sites. nih.gov These methods leverage large datasets of known cleavage events to train models that can predict whether a given peptide sequence is likely to be cleaved by a specific enzyme. oup.comnih.gov

For a peptide like this compound, machine learning models could be used to predict its susceptibility to a wide range of proteases. researchgate.net These models often consider the physicochemical properties of the amino acids surrounding the potential cleavage site to make their predictions. nih.gov The development of deep learning approaches has further enhanced the accuracy of these predictions, offering a powerful tool for understanding the metabolic fate of peptides. nih.govoup.com

Computational MethodApplication to this compoundPotential Insights
Molecular DockingSimulating the binding of the tripeptide to the active sites of proteases. mbl.or.krIdentification of key binding interactions and prediction of the most likely cleavage sites.
Machine LearningPredicting the susceptibility of the tripeptide to cleavage by a wide range of enzymes based on its sequence. nih.govoup.comnih.govEstimation of the peptide's overall stability in a complex biological environment.
Deep LearningAdvanced prediction of cleavage sites with higher accuracy by learning complex patterns from large datasets. nih.govoup.comMore precise prediction of the peptide's metabolic fate.
Table 2: Computational Methods for Investigating Peptide-Enzyme Interactions.

Advanced Analytical Methodologies for L Alanyl L Phenylalanyl L Aspartic Acid Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a tripeptide like L-Alanyl-L-phenylalanyl-L-aspartic acid, various HPLC modes can be employed, each offering unique separation mechanisms tailored to the physicochemical properties of the analyte.

Reversed-Phase HPLC for Separation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the analysis of peptides. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation of this compound is based on its hydrophobic interactions with the stationary phase. The presence of the phenylalanine residue gives the tripeptide a degree of hydrophobicity, allowing for retention on a C18 or C8 column.

The retention time of the tripeptide can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of acids such as trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution by ion-pairing with the charged groups of the peptide.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B in 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 20 µL

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptides

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly effective for the separation of polar compounds that are poorly retained in RP-HPLC. polylc.com this compound, with its free carboxyl and amino groups, possesses polar characteristics. In HILIC, a polar stationary phase is used in conjunction with a mobile phase containing a high concentration of a less polar organic solvent, such as acetonitrile, and a small amount of a more polar aqueous solvent. researchgate.netnih.gov

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. nih.govchromatographyonline.com

Ion-Pair Chromatography Methodologies

Ion-Pair Chromatography (IPC) is a form of reversed-phase chromatography that is particularly useful for enhancing the retention and separation of ionic and highly polar compounds like peptides. This technique involves the addition of an ion-pairing agent to the mobile phase. chromatographyonline.com For the analysis of this compound, which can exist in various ionic forms depending on the pH, an ion-pairing reagent with an opposite charge will form a neutral ion pair with the peptide. This neutral complex exhibits increased hydrophobicity and, therefore, stronger retention on a reversed-phase column.

Commonly used ion-pairing agents for peptides include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA). The choice and concentration of the ion-pairing agent can significantly influence the selectivity and resolution of the separation. lcms.cz

Hyphenated Techniques for Enhanced Detection and Structural Confirmation

To achieve higher sensitivity, specificity, and structural elucidation, HPLC is often coupled with advanced detection systems. These "hyphenated" techniques are indispensable for the comprehensive analysis of peptides.

LC-Mass Spectrometry (LC-MS) and LC-MS/MS for Sensitive Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools that combine the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. anaquant.comnih.gov This hyphenated technique provides not only quantitative information but also molecular weight and structural data of the analyte. For this compound, LC-MS can confirm the identity of the peptide by determining its exact molecular mass.

LC-MS/MS takes the analysis a step further by inducing fragmentation of the selected parent ion (the molecular ion of the tripeptide) and analyzing the resulting fragment ions. The fragmentation pattern provides sequence information, confirming the order of the amino acids (Alanine-Phenylalanine-Aspartic acid). This is invaluable for unambiguous identification and for distinguishing it from isomeric peptides. anaquant.com

Table 2: Representative LC-MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Reaction Monitoring (SRM)
Parent Ion (m/z) [M+H]⁺
Fragment Ions (m/z) Specific b- and y-ions
Collision Energy Optimized for fragmentation

Charged Aerosol Detection (CAD) and Ultraviolet (UV) Detection in HPLC Systems

Ultraviolet (UV) detection is a common method used in HPLC for the quantification of peptides, typically at wavelengths of 210-220 nm where the peptide bond absorbs light. While effective, the response can vary between different peptides depending on their amino acid composition, particularly the presence of aromatic residues like phenylalanine.

Charged Aerosol Detection (CAD) is a universal detection method that offers a more uniform response for non-volatile and semi-volatile analytes, irrespective of their chromophoric properties. thermofisher.com In CAD, the column eluent is nebulized, and the resulting aerosol particles are charged and then detected. The signal is proportional to the mass of the analyte. chromatographyonline.com This makes CAD particularly advantageous for quantifying this compound, especially when comparing its purity against impurities that may lack a strong UV chromophore. chromatographyonline.com The combination of UV and CAD in a single HPLC system provides complementary information, with UV offering selectivity for aromatic-containing peptides and CAD providing near-universal and uniform quantification for all non-volatile components. thermofisher.com

Table 3: Comparison of Detection Methods for this compound

DetectorPrincipleAdvantages for this Analyte
UV Absorbance of UV light by peptide bonds and aromatic rings.Simple, robust, good sensitivity for peptides containing phenylalanine.
CAD Nebulization, charging, and detection of non-volatile aerosol particles.Universal detection, uniform response independent of chemical structure, good for purity analysis. thermofisher.comsepscience.com
MS Ionization and mass-to-charge ratio measurement.High sensitivity and selectivity, provides molecular weight and structural information.

Purity Profiling and Impurity Identification in Tripeptide Synthesis

The synthesis of this compound, like any peptide synthesis, can result in a heterogeneous mixture containing not only the target peptide but also a range of impurities. These impurities can arise from various sources, including incomplete reactions, side reactions, and the epimerization of amino acids. A thorough purity profiling is therefore essential to identify and quantify these impurities.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone of purity assessment for peptides. This technique separates the target peptide from its impurities based on differences in their hydrophobicity. The use of a C18 stationary phase and a mobile phase gradient, typically consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA), allows for high-resolution separation.

The identification of these separated impurities is often achieved by coupling HPLC with mass spectrometry (MS). This powerful hyphenated technique, LC-MS, provides the molecular weights of the eluting compounds, enabling the identification of common synthesis-related impurities.

Common Impurities in Tripeptide Synthesis:

Deletion Sequences: Peptides lacking one of the amino acid residues (e.g., L-Alanyl-L-phenylalanine or L-Phenylalanyl-L-aspartic acid).

Insertion Sequences: Peptides with an additional amino acid residue.

Diastereomers: Peptides containing one or more amino acids in the D-configuration instead of the L-configuration, which can occur during the activation step of peptide synthesis.

Residual Solvents and Reagents: Trace amounts of chemicals used during the synthesis and purification process.

Table 1: Illustrative Impurity Profile of a Synthetic this compound Sample by LC-MS

Retention Time (min)Detected Mass (m/z)Proposed IdentityPurity (%)
12.5394.16This compound98.5
10.2307.14L-Phenylalanyl-L-aspartic acid0.5
11.8394.16Diastereomeric impurity0.3
14.1265.12L-Alanyl-L-phenylalanine0.7

Note: This table is for illustrative purposes and represents a typical impurity profile.

Quantitative Determination of Tripeptide Content

Accurate quantification of the this compound content is crucial for its use in research and other applications. Quantitative analysis is typically performed using HPLC with UV detection. A calibration curve is constructed by injecting known concentrations of a highly purified reference standard of the tripeptide and measuring the corresponding peak areas. The concentration of the unknown sample can then be determined by interpolating its peak area on the calibration curve.

For even higher accuracy and precision, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique offers excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target peptide.

Table 2: Example Calibration Data for Quantitative HPLC Analysis of this compound

Concentration (mg/mL)Peak Area (arbitrary units)
0.05120,500
0.10245,200
0.25610,800
0.501,225,000
1.002,450,000

Note: This data is representative and used to illustrate the principle of a calibration curve.

Spectrophotometric Methods for Peptide Concentration Determination

In addition to chromatography-based methods, spectrophotometric techniques offer a rapid and straightforward means of estimating peptide concentration. These methods are based on the absorption of ultraviolet (UV) light by the peptide.

The presence of the phenylalanine residue in this compound, with its aromatic side chain, allows for direct UV absorbance measurement at approximately 280 nm. However, the molar extinction coefficient of phenylalanine is relatively low, which can limit the sensitivity of this method.

A more sensitive approach involves the use of colorimetric assays. The Bicinchoninic Acid (BCA) assay and the Lowry assay are two commonly used methods. These assays rely on the reduction of Cu²⁺ to Cu⁺ by the peptide backbone in an alkaline medium, followed by the detection of the Cu⁺ ions with a colorimetric reagent. The resulting color change is proportional to the peptide concentration and can be measured using a spectrophotometer.

It is important to note that the response of these colorimetric assays can be influenced by the peptide's amino acid composition. Therefore, it is crucial to use a standard curve prepared with a peptide of known concentration and similar composition, or ideally with the purified this compound itself, to ensure accurate quantification.

Table 3: Comparison of Spectrophotometric Methods for Peptide Quantification

MethodPrincipleWavelength (nm)AdvantagesDisadvantages
Direct UV AbsorbanceAromatic side chain absorption280Non-destructive, simpleLow sensitivity for peptides lacking Trp or Tyr
BCA AssayPeptide backbone reduces Cu²⁺ to Cu⁺, which chelates with BCA562High sensitivity, compatible with most detergentsAffected by reducing agents
Lowry AssayPeptide backbone reduces Cu²⁺ to Cu⁺, Folin-Ciocalteu reagent reacts with Cu⁺ and certain amino acids750High sensitivityComplex procedure, susceptible to interference from many substances

Design Principles and Functional Implications in Peptide Science

Peptide Mimetics and Analog Design Strategies

Peptide mimetics, or peptidomimetics, are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. For L-Alanyl-L-phenylalanyl-L-aspartic acid, several analog design strategies could be employed. One approach involves modifying the peptide backbone, for example, by replacing the amide bonds with more stable linkages to prevent cleavage by proteases. researchgate.net

Another strategy focuses on the side chains. Analogs of Phenylalanine, such as those with halogenated benzene (B151609) rings, could be incorporated to enhance binding affinity for specific targets. nih.govanaspec.com Similarly, analogs of Alanine (B10760859) or Aspartic Acid could be used to fine-tune the peptide's conformation and polarity. peptide.comanaspec.com For example, replacing L-Aspartic Acid with L-Asparagine could be investigated to understand the role of the carboxyl group in biological activity. researchgate.net These modifications aim to create analogs with optimized therapeutic or functional profiles while retaining the essential interaction points of the parent peptide.

Role of Constituent Amino Acid Residues in Peptide Conformation and Functional Behavior

The conformation and functional behavior of a peptide are dictated by the sequence and properties of its amino acid residues. usmf.md The peptide bond itself has a rigid, planar nature due to partial double-bond character, which limits conformational flexibility primarily to rotations around the alpha-carbon. msu.edu In this compound, the specific properties of Alanine, Phenylalanine, and Aspartic Acid collectively determine its three-dimensional shape, solubility, and interaction with other molecules.

Influence of Alanine, Phenylalanine, and Aspartic Acid on Peptide Properties

Each amino acid in the this compound sequence imparts distinct characteristics:

L-Phenylalanine (Phe): Located in the middle of the sequence, Phenylalanine is an essential amino acid characterized by its large, hydrophobic benzyl (B1604629) side chain. wikipedia.org This aromatic residue can participate in hydrophobic and van der Waals interactions, as well as π-π stacking with other aromatic groups, which can be crucial for binding to target proteins or for self-assembly. mdpi.commdpi.com Its hydrophobicity significantly influences the peptide's solubility and its tendency to interact with nonpolar environments.

The interplay of these residues—the flexible and moderately hydrophobic Alanine, the bulky and strongly hydrophobic Phenylalanine, and the charged, hydrophilic Aspartic Acid—creates a peptide with amphipathic properties.

Amino AcidAbbreviationSide Chain PropertyMolecular Weight (g/mol)pI
L-AlanineAla / ANonpolar, Aliphatic89.106.11
L-PhenylalaninePhe / FNonpolar, Aromatic165.195.76
L-Aspartic AcidAsp / DAcidic, Polar133.112.98

Contribution of Hydrophobicity and Charge to Peptide Behavior

The balance between hydrophobicity and charge is a critical determinant of a peptide's behavior, including its interaction with biological membranes and its self-assembly properties. nih.govmdpi.com In this compound, the Phenylalanine residue provides a significant hydrophobic character, while the Aspartic Acid residue provides a net negative charge at neutral pH. nih.gov This combination of a hydrophobic core and a charged terminus is a common feature in many biologically active peptides. researchgate.net The ratio of hydrophobicity to net charge can influence how the peptide partitions between aqueous and lipid environments, which is a key factor in its biological activity and potential toxicity. nih.gov The distribution of charged and hydrophobic residues along the peptide sequence also plays a crucial role in dictating its structure and function. acs.org

Peptides as Building Blocks for Foldamers and Higher-Order Molecular Assemblies

Peptides are excellent building blocks for creating larger, well-defined structures known as foldamers and other molecular assemblies. americanpeptidesociety.orgsemanticscholar.org Foldamers are synthetic oligomers that mimic the ability of proteins to fold into specific secondary structures, such as helices and sheets. wisc.edu The self-assembly of peptide building blocks is driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govacs.org

The tripeptide this compound possesses the necessary features to act as a building block for such higher-order structures. The peptide backbone can form intermolecular hydrogen bonds, the Phenylalanine side chain can drive assembly through hydrophobic and π-π interactions, and the charged Aspartic Acid can guide the assembly process through electrostatic interactions. acs.org By controlling conditions such as pH and solvent, it is conceivable that this tripeptide could be induced to self-assemble into nanofibers, nanosheets, or other complex architectures.

Potential for Biosensor Applications

Biosensors are analytical devices that use a biological component to detect a specific chemical substance. Peptides and their constituent amino acids are increasingly being used in the development of novel biosensors for medical diagnostics and environmental monitoring. nih.gov For instance, biosensors have been developed to specifically detect L-Phenylalanine, which is important for monitoring metabolic disorders like phenylketonuria. nih.govresearchgate.net

Given its specific sequence, this compound could be explored for biosensor applications in several ways. It could serve as a specific substrate for an enzyme, with the detection mechanism based on the products of the enzymatic reaction. Alternatively, the tripeptide itself could be the target analyte for a biosensor designed to recognize this specific sequence. Furthermore, the peptide could be functionalized and immobilized on a transducer surface to act as a recognition element for a specific binding partner, leveraging the combined interaction capabilities of its Alanine, Phenylalanine, and Aspartic Acid residues.

Q & A

Q. How can researchers optimize the solid-phase synthesis of L-Alanyl-L-phenylalanyl-L-aspartic acid to minimize racemization?

Racemization during peptide synthesis often occurs at aspartic acid residues due to their susceptibility to base-induced side reactions. To mitigate this:

  • Use low-base coupling reagents (e.g., HATU or COMU) and maintain a pH below 8.5 during activation .
  • Incorporate pseudoproline dipeptide systems (e.g., L-phenylalanyl-L-aspartic acid derivatives) to reduce steric hindrance and improve coupling efficiency .
  • Monitor reaction progress via RP-HPLC with a C18 column (5 µm, 4.6 × 250 mm) and a gradient of 0.1% TFA in water/acetonitrile .

Q. What analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

  • Circular Dichroism (CD) Spectroscopy : Compare the CD spectrum (190–250 nm) against reference standards to confirm L-configuration .
  • Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm) with a mobile phase of methanol/ammonium acetate (10 mM) to resolve D/L enantiomers .
  • NMR : Analyze coupling constants (e.g., Jα-β for aspartic acid) and chemical shifts to verify backbone stereochemistry .

Q. How does the choice of solvent system impact the enzymatic stability of this compound in protease assays?

  • Aqueous Buffers (pH 7.4) : Simulate physiological conditions but may accelerate hydrolysis at aspartic acid residues. Use Tris-HCl or HEPES with 0.1 mM EDTA to stabilize metal-sensitive proteases .
  • Organic Cosolvents (e.g., DMSO ≤10%) : Reduce enzymatic degradation but may alter peptide conformation. Validate structural integrity via FT-IR spectroscopy (amide I band at 1650 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound in receptor-binding assays be resolved?

Contradictions often arise from differences in assay design:

  • Receptor Heterogeneity : Use HEK293 cells transfected with specific taste receptor subtypes (e.g., T1R1/T1R3 for umami) to isolate target interactions .
  • Dynamic Light Scattering (DLS) : Confirm peptide aggregation states (monomeric vs. oligomeric) that may affect binding kinetics .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinities (Kd) under controlled ionic strength (e.g., 150 mM NaCl) to account for nonspecific interactions .

Q. What computational strategies are effective for predicting the conformational dynamics of this compound in aqueous environments?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding pathways over 100-ns trajectories .
  • QM/MM Hybrid Methods : Analyze charge distribution at aspartic acid’s carboxyl group to predict pH-dependent conformational shifts .
  • Metadynamics : Identify free-energy minima for β-turn or α-helix motifs that influence receptor docking .

Q. How can researchers address discrepancies in reported enzymatic cleavage rates of this compound by pepsin and trypsin?

Discrepancies may stem from substrate specificity or assay conditions:

  • Fluorogenic Assays : Replace aspartic acid with a fluorescent reporter (e.g., AMC) to track cleavage in real-time .
  • pH Optimization : Pepsin requires pH 2.0–3.0 for maximal activity, while trypsin functions at pH 7.5–8.5. Use parallel assays with strict pH control .
  • Mass Spectrometry (MALDI-TOF) : Confirm cleavage products (e.g., L-Alanyl-L-phenylalanine vs. L-phenylalanyl-L-aspartic acid) to validate enzyme specificity .

Methodological Notes

  • Stereochemical Integrity : Always verify chiral purity using dual techniques (e.g., CD + chiral HPLC) to avoid artifacts in bioactivity studies .
  • Data Reproducibility : Pre-equilibrate buffers with peptide solutions for ≥1 hour to ensure conformational stability before assays .
  • Contradiction Analysis : Employ orthogonal methods (e.g., ITC + MD simulations) to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.